Tetra-O-acetylglucopyranosyl bromide
Description
Historical Background and Development
The development of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide can be traced back to pioneering research in carbohydrate chemistry during the mid-20th century. Early investigations into the synthesis and reactivity of this compound emerged from the need to develop reliable methods for glycosidic bond formation. The compound gained particular attention through the work of researchers who explored its dehydrobromination mechanisms and reactivity patterns with various nucleophiles. Historical studies demonstrated that the conversion of this brominated derivative to other glucose derivatives was catalyzed by secondary amines containing n-alkyl groups, with substitution at the α-positions of the amine reducing catalytic efficiency. These early mechanistic investigations laid the groundwork for understanding the fundamental reactivity principles that govern glycosyl donor behavior.
Research conducted in the 1960s established the compound's utility in various synthetic transformations, including its role in elimination reactions to form glycal derivatives. The discovery that polar solvents and added salts, particularly tetra-n-butylammonium bromide, strongly promoted these reactions provided crucial insights into optimizing reaction conditions. These foundational studies revealed that the reaction mechanism involved direct elimination of hydrogen bromide in competition with the formation of acetylated N-glucosides, establishing the theoretical framework for subsequent developments in glycosyl donor chemistry. The compound's versatility was further demonstrated through investigations showing its ability to react with pyridine under high dilution conditions to yield N-glucopyranosyl pyridinium salts with high stereoselectivity.
Significance in Carbohydrate Chemistry
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide occupies a central position in carbohydrate chemistry due to its exceptional utility as a glycosyl donor in glycosylation reactions. The compound serves as an effective intermediate for the preparation of beta-glucosides and represents a critical building block in the synthesis of complex oligosaccharides. Its significance extends beyond simple glycoside formation to encompass the synthesis of mucin-type tetrasaccharides and other biologically relevant carbohydrate structures. The compound's role in advancing glycochemical methodology cannot be overstated, as it has enabled researchers to construct sophisticated carbohydrate architectures that would otherwise be challenging to access through alternative synthetic routes.
The compound's importance in modern carbohydrate chemistry is exemplified by its widespread use in academic research and pharmaceutical development. Studies have demonstrated its effectiveness in synthesizing two nitriles through C-glycosidation reactions, achieving high yields and selectivity that showcase its utility in complex carbohydrate synthesis. Furthermore, the compound has proven valuable in proteomics research for labeling and modifying proteins, where its ability to introduce carbohydrate moieties into proteins helps investigate glycoprotein functions and interactions. The development of the "armed-disarmed" principle in glycosyl donor chemistry has further enhanced the strategic importance of acetylated glycosyl donors like this compound, as the electron-withdrawing nature of acetyl groups influences reactivity patterns in predictable ways.
Nomenclature and Structural Classification
The systematic nomenclature for 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide reflects its structural complexity and stereochemical arrangement. According to IUPAC nomenclature, the compound is formally designated as [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate, which precisely describes the stereochemical configuration and functional group arrangement. Common synonyms include acetobromo-α-D-glucose, acetobromoglucose, and α-acetobromoglucose, reflecting its historical development and widespread usage. The compound's CAS registry number 572-09-8 provides a unique identifier for regulatory and commercial purposes.
Structurally, the compound belongs to the class of glycosyl halides, specifically representing an α-anomeric bromide derivative of glucose with acetyl protecting groups at positions 2, 3, 4, and 6. The molecular formula C₁₄H₁₉BrO₉ corresponds to a molecular weight of 411.20 g/mol. The compound exists in a pyranose ring conformation with the bromine atom occupying the axial position at the anomeric carbon, which contributes to its reactivity as a leaving group in glycosylation reactions. The acetyl protecting groups serve dual functions: they modulate the compound's solubility properties and influence its reactivity through electronic effects, while also providing stability during storage and handling.
Role as a Critical Glycosyl Donor
As a glycosyl donor, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide exemplifies the fundamental principles underlying glycosidic bond formation. The compound's effectiveness stems from the presence of the bromide leaving group at the anomeric position, which facilitates nucleophilic substitution reactions with suitable glycosyl acceptors. The bromide ion represents one of the most efficient leaving groups in glycosylation chemistry, surpassing chloride and fluoride derivatives in terms of reactivity under mild reaction conditions. This enhanced reactivity enables glycosylation reactions to proceed efficiently at moderate temperatures, minimizing side reactions and improving overall yields.
The compound's utility as a glycosyl donor has been demonstrated across numerous synthetic applications, from simple glycoside formation to complex oligosaccharide assembly. Research has shown its effectiveness in synthesizing mucin-type tetrasaccharides, where its reactivity and stereoselectivity properties enable the construction of challenging glycosidic linkages. The compound's role in advancing glycosylation methodology extends to the development of one-pot synthetic strategies, where multiple glycosylation steps can be performed sequentially without intermediate purification. Studies have demonstrated that the compound can be successfully employed in the synthesis of beta-glucosides and other glucose derivatives with high stereochemical control. Furthermore, optimization studies have identified ideal reaction conditions, including the use of phosphorus tribromide as a brominating agent and reaction times of approximately 3 hours at room temperature, which yield the compound in 83.5% efficiency.
Properties
Molecular Formula |
C14H19BrO9 |
|---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 |
InChI Key |
CYAYKKUWALRRPA-RQICVUQASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
2,3,4,6-tetra-O-acetylglucopyranosyl bromide |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Applications
Tetra-O-acetylglucopyranosyl bromide is primarily utilized as a glycosylation reagent in the synthesis of oligosaccharides and glycosides. Its acetyl groups provide stability during the reaction process and facilitate selective deacetylation post-synthesis.
Glycosylation Reactions
- It serves as a donor for glycosidic bond formation, allowing for the synthesis of various glycosides that can be used in pharmaceuticals and biochemistry.
- For example, its application in the synthesis of flavonoid glycosides has been documented, where it enhances the bioactivity of flavonoids by improving their solubility and stability in biological systems .
Synthesis of Bioactive Compounds
- This compound has been employed in synthesizing compounds with potential insulin-mimetic properties, contributing to diabetes research .
- It has also been used in the modification of natural products to enhance their pharmacological activities, such as anti-inflammatory and analgesic effects .
Case Study 1: Synthesis of Kaempferol Glycosides
A study focused on synthesizing kaempferol glycosides using this compound demonstrated its ability to enhance glucose uptake in cells, suggesting potential applications in diabetes management. The synthetic pathway involved multiple steps of protection and deprotection, showcasing the compound's utility in complex organic synthesis .
Case Study 2: Functionalization of Natural Phenols
Research highlighted the functionalization of natural phenols through reactions involving this compound, resulting in derivatives with improved bioactivity. This study illustrated how modifying natural compounds can lead to enhanced therapeutic effects against various diseases .
Summary Table of Applications
Chemical Reactions Analysis
Glycosylation Reactions
Tetra-O-acetylglucopyranosyl bromide (1 ) serves as a glycosyl donor in the synthesis of O-acyl glycosides. A phase-transfer catalysis (PTC) method using Aliquat 336® (tricaprylylmethylammonium chloride) enables efficient coupling with carboxylic acids under mild conditions :
-
1 (2.5 mmol), acid (5 mmol), K₂CO₃ (5 mmol), and PTC (0.25 mmol) in dichloromethane (DCM) yield 1-O-acyl-β-d-glucopyranose tetraacetates (3 ) in >90% yield.
-
Water content critically influences side reactions: >115 equiv. H₂O promotes lactol (4 ) formation (Table 1).
Table 1: Effect of Water on Reaction Outcome
| H₂O Added | Product 3 Yield | Product 4 Yield |
|---|---|---|
| None | 92% | <5% |
| 115 equiv. | 60% | 35% |
Phase-transfer catalysts like tetraethylammonium bromide (TEAB) or benzyltriethylammonium chloride (BTEAC) are equally effective .
Formation of Heterocyclic Derivatives
The bromide participates in nucleophilic substitutions to synthesize bioactive glycosides. For example:
-
Reaction with 1,2,4-triazole-3-thione Schiff bases (5a–5d ) produces D-glucopyranosyl-1,2,4-triazole-3-thione derivatives (1a–1d ) with cytotoxic activity against cancer cell lines (MCF-7, Bel-7402) .
Dehydrobromination to Glucal Derivatives
Elimination of HBr from 1 forms 2-acetoxy-D-glucal triacetate (11 ), catalyzed by secondary amines :
-
Catalysts : Diethylamine (3 equiv.) in acetonitrile/collidine at 26°C achieves 50% conversion in 1 hour.
-
Solvent Effects : Polar solvents (e.g., DMF) accelerate elimination.
-
Additives : Tetra-n-butylammonium bromide enhances reaction rates by stabilizing transition states.
Table 2: Catalytic Efficiency of Amines
| Amine | Relative Rate (k, min⁻¹) |
|---|---|
| Diethylamine | 0.013 |
| 1,4-Diazabicyclo[2.2.2]octane | 0.021 |
| Triethylamine | <0.001 |
Bromination and Sulfenyl Bromide Formation
Treatment with bromine generates tetra-O-acetyl-β-d-glucopyranosylsulfenyl bromide (2 ), which decomposes to 1 or forms disulfides (4 ) upon prolonged exposure :
Competing Reaction Pathways
Comparison with Similar Compounds
Comparison with Similar Glycosyl Bromide Derivatives
Substituent Effects on Reactivity and Physical Properties
The reactivity and physical properties of glycosyl bromides are heavily influenced by the type and number of protecting groups. Below is a comparative analysis:
Table 1: Structural and Physical Comparison
Key Observations:
Reactivity Trends: Tri-O-benzoylglucopyranosyl bromide exhibits higher reactivity in solvolysis (methanol-dioxane) compared to both tetra-O-acetyl and tetra-O-benzoyl derivatives due to reduced steric hindrance and electronic effects . this compound is commonly preferred in glycosylation reactions due to its balance of stability and reactivity. In contrast, tetra-O-pivaloyl derivatives are used when extreme steric hindrance is required to control stereochemistry .
Solubility and Handling :
- Acetylated derivatives (e.g., tetra-O-acetyl) are more soluble in polar solvents like dichloromethane compared to benzylated or pivaloylated analogs .
- Benzoylated compounds (e.g., tetra-O-benzoyl) are often crystalline solids, facilitating purification but requiring harsher reaction conditions .
Table 2: Reaction Performance Comparison
Key Insights:
Stability and Industrial Use
- This compound is stabilized with calcium carbonate for long-term storage, whereas tetra-O-benzoyl derivatives require dry conditions due to hygroscopicity .
- Tetra-O-pivaloylglucopyranosyl bromide is a key intermediate in the synthesis of diabetes drugs like canagliflozin, highlighting its industrial relevance .
Preparation Methods
Phosphorus Tribromide-Mediated Bromination
The most widely documented method involves the reaction of D-glucose pentaacetate (1,2,3,4,6-penta-O-acetyl-D-glucopyranose) with phosphorus tribromide (PBr₃) in glacial acetic acid. Huang et al. (2016) optimized this protocol by generating PBr₃ in situ from red phosphorus and bromine. The procedure involves:
-
Synthesis of PBr₃ : Red phosphorus (1.5 g) is suspended in glacial acetic acid (15 mL) and cooled to 4°C. Bromine (3 mL) is added dropwise under stirring, maintaining the temperature at 20°C for 1 hour. Residual solids are filtered, yielding a PBr₃ solution in acetic acid.
-
Bromination Reaction : D-glucose pentaacetate (5 g) is reacted with the PBr₃ solution at room temperature for 3 hours. The reaction mixture is quenched with ice, and the product is extracted with dichloromethane, washed with sodium bicarbonate, and recrystallized from diethyl ether/pentane.
Yield : 83.5%.
Key Advantage : Avoids elevated temperatures, minimizing thermal decomposition of the product.
Optimization of Reaction Parameters
Temperature and Time Dependence
The bromination reaction is highly sensitive to temperature and duration:
-
Temperature : Room temperature (20–25°C) is optimal. Elevated temperatures (>30°C) accelerate decomposition, reducing yield and purity.
-
Time : A 3-hour reaction window maximizes yield. Shorter durations (<2 hours) result in incomplete bromination, while prolonged reactions (>4 hours) promote side reactions, such as dehydrobromination to form glucal derivatives.
Solvent and Catalyst Effects
-
Solvent : Glacial acetic acid serves dual roles as solvent and proton donor, stabilizing the intermediate oxocarbenium ion.
-
Catalysts : Diethylamine and tetra-n-butylammonium bromide enhance reaction rates by facilitating bromide ion displacement. However, excessive amine use shifts the pathway toward N-glucoside formation.
Purification and Stabilization Techniques
Recrystallization Protocols
Purification is critical due to the compound’s hygroscopicity and light sensitivity:
-
Diisopropyl Ether/Pentane : Dissolve the crude product in anhydrous diisopropyl ether (dried over CaCl₂ and P₂O₅), warm briefly, and cool to 45°C. Gradual cooling to 5°C over 2 hours yields crystalline product.
-
Ethyl Acetate/Petroleum Ether : Recrystallization from ethyl acetate/petroleum ether (40–60°C) removes acetylated byproducts.
Stabilization Strategies
-
Storage : Dry under vacuum over Ca(OH)₂ and NaOH, and store in amber vials at –20°C.
-
Additives : 2% CaCO₃ stabilizes solutions by neutralizing trace HBr.
Analytical Characterization
Spectroscopic Data
¹H NMR (300 MHz, CDCl₃) :
-
δ 6.65 (d, J = 3.9 Hz, H-1), 5.20 (t, J = 9.6 Hz, H-3), 5.05 (t, J = 9.3 Hz, H-4), 4.30 (dt, J = 6.5 Hz, H-5), 4.16–4.01 (m, H-6a, H-6b), 2.13–1.96 (s, 15H, 10× acetyl).
¹³C NMR (75 MHz, CDCl₃) :
Q & A
Q. What are the standard synthetic routes for preparing TAGB, and how is its purity validated?
TAGB is synthesized via hydrolysis of pentaacetylglucose using hydrobromic acid (HBr) in acetic acid, followed by crystallization . Characterization involves:
Q. What are the primary applications of TAGB in glycochemistry?
TAGB serves as a glycosyl donor for synthesizing oligosaccharides, glycoconjugates, and glycosides. Key applications include:
Q. How should TAGB be stored to ensure stability?
TAGB is hygroscopic and decomposes in water. Storage requires:
- Temperature: Below -20°C in airtight containers .
- Stabilization: 2% calcium carbonate to neutralize HBr byproducts .
Advanced Research Questions
Q. How can α-selectivity in glycosylation reactions using TAGB be optimized?
α-Selectivity depends on:
- Activators: Ag₂CO₃ in DMF/CHCl₃ improves α-configuration retention (e.g., 80% α-selectivity in icariin synthesis) .
- Solvent Effects: Polar aprotic solvents (e.g., CH₂Cl₂) favor α-anomer formation via SN1 mechanisms .
- Temperature: Low temperatures (-45°C) reduce β-anomer formation during coupling .
Q. What strategies mitigate side reactions during TAGB-mediated glycosylation?
Common side reactions include hydrolysis (due to moisture) and β-elimination. Mitigation involves:
- Drying Agents: Molecular sieves (4 Å) in reaction mixtures .
- Inert Atmosphere: Argon/N₂ to prevent oxidation .
- Byproduct Analysis: TLC (hexane:EtOAc 2:3) to monitor reaction progress .
Q. How does TAGB compare to trichloroacetimidate donors in oligosaccharide synthesis?
- Reactivity: TAGB is less reactive than trichloroacetimidates but offers better stability for stepwise synthesis .
- Stereocontrol: TAGB requires activators (e.g., Ag salts), while trichloroacetimidates use catalytic acids .
- Yield: TAGB typically achieves 50–70% yields in glycosylations vs. 80–90% for trichloroacetimidates .
Q. What analytical challenges arise in characterizing TAGB-derived glycoconjugates?
- Regioselectivity: Distinguishing 7-OH vs. 4′-OH glycosylation sites via 2D NMR (e.g., HSQC, NOESY) .
- Byproduct Identification: LC-MS to detect acetyl migration or deprotection artifacts .
Methodological Challenges
Q. How can reaction conditions be tailored for TAGB-mediated synthesis of 5-thiopyranosyl derivatives?
- Donor Design: Use 5-thio-TAGB (synthesized via transannular sulfur participation) .
- Activators: K₂CO₃ promotes thioether formation over O-glycosylation .
- Purification: Silica gel chromatography (hexane:EtOAc 4:1) isolates 5-thio products .
Q. What protocols enable efficient deacetylation of TAGB-derived intermediates?
- Basic Conditions: NaOMe/MeOH (0.5 M, 4 h) removes acetyl groups without glycosidic bond cleavage .
- Monitoring: TLC (CHCl₃:MeOH 9:1) to confirm deprotection .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
